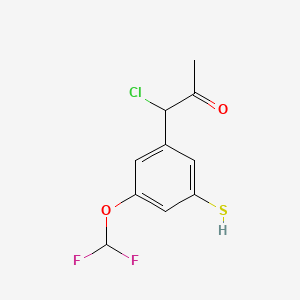
1-Chloro-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is a useful research compound. Its molecular formula is C10H9ClF2O2S and its molecular weight is 266.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Chloro-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-2-one, commonly referred to as a chlorinated phenyl compound, exhibits significant biological activity due to its unique molecular structure. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. The molecular formula for this compound is C10H9ClF2O2S, and its molecular weight is approximately 266.69 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their functions. This can affect metabolic pathways and cellular processes.
- Receptor Interaction : It may also interact with cellular receptors, leading to alterations in signal transduction pathways. This interaction can trigger various cellular responses, including apoptosis or cell proliferation.
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated notable antimicrobial effects. For instance, derivatives containing mercapto groups often exhibit enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell walls.
Anticancer Potential
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The presence of the difluoromethoxy and mercapto groups is believed to enhance its anticancer activity by promoting apoptosis in malignant cells.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key properties and activities:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C10H9ClF2O2S | 266.69 g/mol | Antimicrobial, Anticancer |
| 1-Chloro-1-(3-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one | C10H9ClF2O3 | 282.69 g/mol | Moderate Anticancer |
| 1-Chloro-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one | C10H9ClF4O2S | 300.69 g/mol | Enhanced Antimicrobial |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of chlorinated phenyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with mercapto groups displayed higher inhibition zones compared to non-functionalized counterparts.
- Cytotoxicity in Cancer Research : In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of phenyl compounds were tested for cytotoxicity. The results demonstrated that those containing difluoromethoxy groups exhibited significant apoptotic effects, suggesting potential as therapeutic agents in cancer treatment.
Properties
Molecular Formula |
C10H9ClF2O2S |
|---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)6-2-7(15-10(12)13)4-8(16)3-6/h2-4,9-10,16H,1H3 |
InChI Key |
GZIXGHRULLZOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)S)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















